Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate
Description
Methyl 4-(3-aminoprop-1-yn-1-yl)benzoate is a substituted benzoate ester featuring a propargylamine group at the para position of the aromatic ring. This compound combines the benzoate scaffold, widely utilized in medicinal and materials chemistry, with a terminal alkyne and primary amine, enabling diverse reactivity. The amino-propargyl moiety facilitates hydrogen bonding and nucleophilic interactions, making it a valuable intermediate in click chemistry, drug discovery, and polymer synthesis.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 4-(3-aminoprop-1-ynyl)benzoate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,8,12H2,1H3 |
InChI Key |
RQQVHBRUDOOTSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate typically involves the reaction of 4-bromomethylbenzoate with propargylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-aminoprop-1-YN-1-YL)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The propynyl chain allows for unique interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The primary amine in this compound distinguishes it from alkyne-bearing analogs like Methyl 4-(prop-2-yn-1-yl)benzoate, enabling additional nucleophilic reactions (e.g., amidation, Schiff base formation) .
- Compared to hydroxypropargyl derivatives (e.g., Ethyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate), the amino group enhances solubility in polar solvents and alters hydrogen-bonding patterns, which may influence crystallization and biological interactions .
Key Observations :
- The antimicrobial activity of Methyl 4-hydroxybenzoate underscores the importance of polar substituents (e.g., -OH, -NH₂) at the para position for bioactivity .
- The amino-propargyl group in this compound may confer unique interactions with biological targets, such as covalent binding via alkyne-mediated reactions or hydrogen bonding through the amine .
Key Observations :
- The terminal alkyne in this compound is amenable to Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and materials science .
- The amine group enables post-synthetic modifications (e.g., acylation), broadening its utility in drug discovery .
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